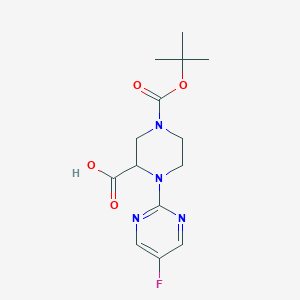

4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid

CAS No.: 1261229-50-8

Cat. No.: VC8063760

Molecular Formula: C14H19FN4O4

Molecular Weight: 326.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261229-50-8 |

|---|---|

| Molecular Formula | C14H19FN4O4 |

| Molecular Weight | 326.32 g/mol |

| IUPAC Name | 1-(5-fluoropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H19FN4O4/c1-14(2,3)23-13(22)18-4-5-19(10(8-18)11(20)21)12-16-6-9(15)7-17-12/h6-7,10H,4-5,8H2,1-3H3,(H,20,21) |

| Standard InChI Key | UBVZNVJMDUNGPZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three key components:

-

Piperazine Ring: A six-membered diamine ring providing conformational flexibility and sites for functionalization.

-

tert-Butoxycarbonyl (Boc) Group: A protecting group attached to the piperazine nitrogen, enhancing stability during synthetic workflows .

-

5-Fluoropyrimidin-2-yl Substituent: A fluorinated heteroaromatic ring known for enhancing bioavailability and target affinity in drug candidates.

-

Carboxylic Acid: A polar functional group contributing to solubility and enabling further derivatization via amide or ester formation.

The molecular formula is C₁₄H₁₉FN₄O₄, with a molar mass of 326.32 g/mol. The IUPAC name, 1-(5-fluoropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid, systematically describes its substituent positions.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 1261229-50-8 | |

| Molecular Formula | C₁₄H₁₉FN₄O₄ | |

| Molecular Weight | 326.32 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F | |

| InChIKey | UBVZNVJMDUNGPZ-UHFFFAOYSA-N |

Synthesis and Physicochemical Properties

Physicochemical Profile

-

Solubility: The carboxylic acid enhances aqueous solubility, while the Boc group and fluoropyrimidine impart lipophilicity, suggesting amphiphilic behavior.

-

Stability: The Boc group is labile under acidic conditions, necessitating careful handling during synthesis .

-

Spectroscopic Data: Predicted IR peaks include C=O stretches (~1700 cm⁻¹ for Boc and carboxylic acid) and C-F vibrations (~1100 cm⁻¹).

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s modular structure makes it a precursor for:

-

Protease Inhibitors: Fluoropyrimidine motifs are prevalent in inhibitors targeting viral proteases or β-secretase (BACE1) .

-

Kinase Inhibitors: Piperazine-carboxylic acid derivatives often serve as hinge-binding motifs in kinase-targeted therapies .

-

Nucleoside Analogs: The fluoropyrimidine ring mimics natural nucleobases, enabling incorporation into antiviral or antimetabolite agents.

Biological Activity Insights

Though direct studies are lacking, structurally related compounds exhibit:

-

Anticancer Activity: Fluoropyrimidines (e.g., 5-fluorouracil) inhibit thymidylate synthase, disrupting DNA synthesis.

-

Antiviral Effects: Piperazine derivatives demonstrate activity against HIV and hepatitis C virus via protease inhibition .

-

Neurological Effects: Boc-protected piperazines are explored as serotonin or dopamine receptor modulators .

Comparative Analysis with Analogous Compounds

Chloropyrimidine Analog

The chloro-substituted derivative (CAS 1420798-93-1, C₁₄H₁₉ClN₄O₄) shares identical core structure but replaces fluorine with chlorine . Key differences include:

-

Electronegativity: Fluorine’s higher electronegativity may enhance hydrogen bonding vs. chlorine’s steric effects.

-

Metabolic Stability: C-F bonds resist oxidative metabolism better than C-Cl, potentially improving pharmacokinetics .

Table 2: Fluorine vs. Chlorine Substituent Comparison

| Property | 5-Fluoro Derivative | 4-Chloro Derivative |

|---|---|---|

| Molecular Weight | 326.32 g/mol | 342.78 g/mol |

| LogP (Predicted) | 1.8 | 2.3 |

| Hydrogen Bond Acceptor | 5 | 4 |

Challenges and Future Directions

Synthetic Optimization

-

Regioselectivity: Ensuring precise substitution on the pyrimidine ring remains challenging due to similar reactivities of C4 and C5 positions .

-

Deprotection Strategies: Selective Boc removal without affecting the carboxylic acid requires mild acidic conditions (e.g., TFA) .

Biological Evaluation Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume